Aldazine

概要

説明

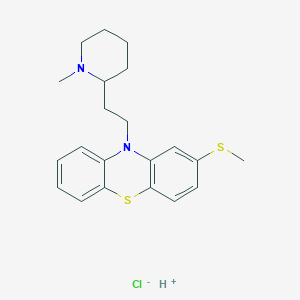

10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine hydrochloride is a phenothiazine derivative known for its antipsychotic properties. It is commonly used in the treatment of schizophrenia and other psychiatric disorders. This compound functions primarily as a dopamine receptor antagonist, which helps in managing symptoms of psychosis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine hydrochloride involves several steps:

Formation of the phenothiazine core: This is typically achieved through the cyclization of diphenylamine with sulfur.

Alkylation: The phenothiazine core is then alkylated with 2-(1-methyl-2-piperidyl)ethyl chloride in the presence of a base.

Methylation: The final step involves the methylation of the sulfur atom using methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large quantities of diphenylamine and sulfur are reacted to form the phenothiazine core.

Continuous flow alkylation: The alkylation step is performed in a continuous flow reactor to ensure consistent product quality.

Purification: The final product is purified using crystallization and recrystallization techniques to achieve high purity.

化学反応の分析

Types of Reactions

10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide back to the thioether.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Sulfoxides and sulfones: Formed through oxidation reactions.

Thioethers: Result from reduction reactions.

Substituted derivatives: Produced through nucleophilic substitution.

科学的研究の応用

Fluorescence Sensing

One of the most prominent applications of aldazine is in the development of fluorescence chemosensors. A notable example is the compound 2-hydroxy-1-naphthaldehyde azine (HNA) , which has been synthesized for the sequential detection of copper ions (Cu²⁺) and biothiols such as homocysteine (Hcy), cysteine (Cys), and glutathione (GSH).

Key Findings:

- Sensitivity: The detection limits for HNA-Cu²⁺ were found to be 1.5 μM for Hcy, 1.0 μM for Cys, and 0.8 μM for GSH, indicating its effectiveness in biological fluid analysis .

- Biocompatibility: The biocompatibility of HNA was evaluated using an MTT assay on A549 human lung carcinoma cells, demonstrating its potential for live cell imaging applications .

- Detection Mechanism: The sensor operates through a displacement approach that enhances fluorescence response specifically for biothiols, making it suitable for real-time monitoring in biological systems .

Drug Delivery Systems

This compound derivatives have also been explored as crosslinkers in drug delivery systems, particularly for creating pH-sensitive nanoparticles. For instance, a study highlighted the fabrication of acid-labile poly(2-hydroxyethyl methacrylate) nanoparticles using this compound-based crosslinkers.

Key Insights:

- pH-Sensitivity: These nanoparticles can release drugs in response to pH changes, making them effective for targeted drug delivery in acidic tumor microenvironments .

- Versatility: The use of this compound as a crosslinker allows for the customization of nanoparticle properties, enhancing their applicability in various therapeutic contexts.

Biological Research and Therapeutics

This compound compounds have implications in biological research, particularly concerning their pharmacological properties. For example, thioridazine, a phenothiazine derivative related to this compound, exhibits psychosedative effects and is used in treating psychiatric disorders.

Clinical Observations:

- Efficacy: Thioridazine has shown efficacy as an anxiolytic agent at low doses and as a neuroleptic at higher doses with minimal extrapyramidal side effects .

- Safety Concerns: There are documented cases linking thioridazine to QT interval prolongation and associated risks such as torsades de pointes, necessitating careful patient monitoring .

Summary Table of this compound Applications

作用機序

The primary mechanism of action of 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine hydrochloride involves antagonism of dopamine receptors, particularly the D2 receptor. This antagonism helps in reducing the symptoms of psychosis by decreasing dopamine activity in the brain. Additionally, the compound has affinity for other receptors, including serotonin and adrenergic receptors, which contribute to its overall therapeutic effects .

類似化合物との比較

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Fluphenazine: Known for its high potency and long-acting effects.

Perphenazine: Used in the treatment of schizophrenia and severe nausea.

Uniqueness

10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methylthio group enhances its lipophilicity, allowing for better penetration of the blood-brain barrier and improved efficacy in treating psychiatric disorders .

特性

IUPAC Name |

hydron;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNXWQNBYZDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。